1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene

19F NMR spectroscopy Fluorinated probes Protein-ligand interaction

Researchers requiring sensitive 19F NMR probes often face weak signal from mono-fluorinated tags. 3,5-Bis(trifluoromethyl)benzyl azide solves this with six magnetically equivalent 19F nuclei, delivering the highest signal-per-mole among azide-functionalized benzyl tags. • Proven 94% batch yield with validated microflow process for safe scale-up. • Enables robust CuAAC conjugation without perturbing the 19F singlet. • Supplied at ≥95% purity; available for immediate dispatch to accelerate SAR campaigns.

Molecular Formula C9H5F6N3
Molecular Weight 269.15
CAS No. 620533-92-8
Cat. No. B1658753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene
CAS620533-92-8
Molecular FormulaC9H5F6N3
Molecular Weight269.15
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN=[N+]=[N-]
InChIInChI=1S/C9H5F6N3/c10-8(11,12)6-1-5(4-17-18-16)2-7(3-6)9(13,14)15/h1-3H,4H2
InChIKeyJKGHUBCPWOLOFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene: Core Identity & Specs


1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene, also referred to as 3,5-bis(trifluoromethyl)benzyl azide, is a fluoroalkyl azide reagent (C9H5F6N3, MW 269.15) . The compound features an azidomethyl handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and two magnetically equivalent trifluoromethyl groups that produce a sharp, intense singlet in 19F NMR spectroscopy [1]. Commercially available at ≥95% purity from major suppliers, it serves as a clickable, highly fluorinated building block in medicinal chemistry, chemical biology, and advanced materials research .

1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene vs. Generic Alternatives


Simple substitution with a non-fluorinated benzyl azide, a mono-trifluoromethyl analog, or a non-azide 3,5-bis(trifluoromethyl)benzyl halide forfeits one or more critical performance dimensions that procurement scientists and process chemists require. The target compound uniquely combines: (i) six magnetically equivalent 19F nuclei for maximum NMR signal per mole [2]; (ii) an sp3-hybridized azidomethyl spacer that preserves CuAAC reactivity while mitigating the electronic and steric interference caused by direct aromatic azide attachment ; and (iii) a demonstrated scalable synthetic route delivering 94% yield in batch with a validated microflow process for enhanced safety [1]. Losing any of these three features degrades sensitivity, reactivity, or scalability in ways that cannot be remedied by downstream modification.

1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene: Comparative Evidence


19F NMR Signal Intensity Comparison

The compound possesses six magnetically equivalent 19F nuclei per molecule, which coalesce into a single sharp resonance line. This contrasts with mono-trifluoromethyl azides such as 4-(azidomethyl)benzotrifluoride (CAS 222716-19-0), which carry only three equivalent fluorine atoms, and non-fluorinated benzyl azide (CAS 622-79-7), which yields no 19F signal [1]. In 19F NMR spectroscopy, signal amplitude scales linearly with the number of equivalent nuclei within a given chemical environment, so the target compound provides a theoretical 2-fold signal enhancement per mole over mono-CF3 analogs and infinite enhancement over non-fluorinated analogs [1].

19F NMR spectroscopy Fluorinated probes Protein-ligand interaction

Batch Synthesis Yield Optimization

Kopach et al. (2009) report an optimized batch nucleophilic substitution between 3,5-bis(trifluoromethyl)benzyl chloride and sodium azide that delivers 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene in 94% isolated yield [1]. While direct head-to-head yield data against the synthesis of mono-CF3 or non-fluorinated benzyl azides are not presented in the same study, the 94% value substantially exceeds the 70–85% range commonly observed for benzylic azide displacements reported in earlier literature [1].

Process chemistry Azide synthesis Scalable methods

Microflow Process Safety Profile

During conventional batch synthesis of azide 1, hydrazoic acid (HN3)—a toxic, volatile compound with explosive properties—accumulates in the reactor headspace, necessitating extensive engineering controls [1]. Kopach et al. addressed this by optimizing a microcapillary tube reactor process that confines the reaction volume and eliminates headspace accumulation of HN3, dramatically reducing explosion risk [1]. This safety innovation is specific to the compound's optimized process, whereas generic benzyl azides typically lack published microflow safety protocols.

Process safety Microreactor technology Azide hazard mitigation

CuAAC Reactivity: Benzylic vs. Aryl Azide

The compound's azide group is separated from the aromatic ring by a methylene spacer, in contrast to 1-azido-3,5-bis(trifluoromethyl)benzene (CAS 85862-50-6), where the azide is directly bonded to the ring. The methylene spacer preserves the full nucleophilic character of the azide for CuAAC, while the direct-ring azide can experience reduced reactivity due to conjugation with the aromatic π-system and increased steric encumbrance from the ortho-CF3 groups . Although quantitative kinetic data for the target compound's CuAAC reaction rate are not published in direct comparison with the direct-ring analog, the structural rationale is well-established in click chemistry design principles .

Click chemistry CuAAC Structure-reactivity relationship

1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene: Best Applications


19F NMR Protein-Ligand Binding Assays

The compound's six magnetically equivalent 19F nuclei deliver the highest signal-per-mole among azide-functionalized benzyl tags, enabling sensitive detection of protein-ligand interactions in competition-based 19F NMR screening experiments [2]. Its clickable azide allows covalent attachment to alkyne-bearing biomolecules or probe molecules without perturbing the 19F NMR singlet, making it the preferred tag for laboratories that require maximum sensitivity from minimal protein quantities.

Fluorinated Triazole Library Synthesis

The established batch process achieving 94% yield [1] and the availability of a validated microflow protocol make this compound the most scalable entry point for constructing diverse 1,2,3-triazole libraries bearing the 3,5-bis(trifluoromethyl)benzyl motif. Medicinal chemistry teams procuring bulk quantities for SAR campaigns benefit from the demonstrated high-yielding, safety-optimized route that reduces cost and supply risk relative to non-optimized azide building blocks.

19F MRI & In-Cell NMR Probe Bioconjugation

In chemical biology, the compound is functionalized onto alkyne-modified biomolecules or polymers via CuAAC, installing a compact, highly fluorinated reporter group . Compared to mono-CF3 tags, the dual-CF3 benzyl system provides higher fluorine density, improving contrast in 19F MRI and background-free detection in cellular NMR studies. Researchers procuring the compound for bioconjugation gain access to a tag with proven literature precedent and commercial availability at research-grade purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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